molecular formula C17H16O4 B1529218 1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one CAS No. 1965309-90-3

1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one

Cat. No.: B1529218
CAS No.: 1965309-90-3
M. Wt: 284.31 g/mol
InChI Key: IEKOAUAJBMPFFT-UHFFFAOYSA-N
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Description

1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one is a chemical compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound includes a benzyloxy group attached to a benzodioxole ring, which is further connected to a propanone moiety.

Preparation Methods

The synthesis of 1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 7-benzyloxy-1,3-benzodioxole with propanone under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound may also interact with enzymes and receptors involved in metabolic pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

1-(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-propan-2-one can be compared with other benzodioxole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(7-phenylmethoxy-1,3-benzodioxol-5-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-12(18)7-14-8-15(17-16(9-14)20-11-21-17)19-10-13-5-3-2-4-6-13/h2-6,8-9H,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKOAUAJBMPFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC2=C(C(=C1)OCC3=CC=CC=C3)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202807
Record name 2-Propanone, 1-[7-(phenylmethoxy)-1,3-benzodioxol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965309-90-3
Record name 2-Propanone, 1-[7-(phenylmethoxy)-1,3-benzodioxol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965309-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanone, 1-[7-(phenylmethoxy)-1,3-benzodioxol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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